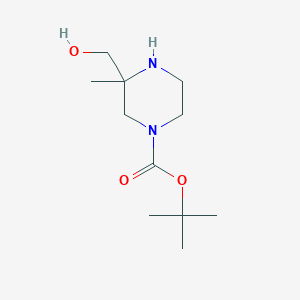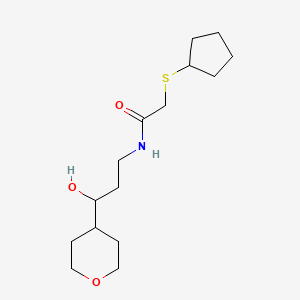![molecular formula C10H6ClN3O B2750204 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one CAS No. 1955519-59-1](/img/structure/B2750204.png)
8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a heterocyclic compound that has attracted considerable attention in recent years due to its potential applications in various scientific fields. This compound is known for its unique chemical and physical properties, which make it an ideal candidate for use in a wide range of research applications.
Mecanismo De Acción
The mechanism of action of 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
In addition to its potential anticancer activity, this compound has also been shown to have a number of other biochemical and physiological effects. For example, this compound has been shown to exhibit potent antioxidant activity, which may be beneficial in the treatment of various oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one in lab experiments is its potent and selective activity against cancer cells. This makes it an ideal candidate for further investigation as a potential anticancer agent. However, one limitation of using this compound is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one. One promising area of investigation involves the development of new synthetic methods for producing this compound, which may lead to improved yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of 8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one can be achieved through a number of different methods. One common approach involves the reaction of 2-chloroaniline with ethyl acetoacetate in the presence of a catalytic amount of piperidine. The resulting product can then be further modified through various chemical reactions to produce the desired compound.
Aplicaciones Científicas De Investigación
8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a potential anticancer agent. Studies have shown that this compound exhibits potent antiproliferative activity against a variety of cancer cell lines, making it a promising candidate for further investigation.
Propiedades
IUPAC Name |
8-chloro-3,5-dihydropyridazino[4,5-b]indol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O/c11-5-1-2-8-6(3-5)7-4-12-14-10(15)9(7)13-8/h1-4,13H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQBYLIZHUNUDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)C(=O)NN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(tert-butyl)-4-(6-methoxybenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2750124.png)
![N-allyl-2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2750125.png)

![2-[4-[(2-Chloroacetyl)amino]piperidin-1-yl]benzamide;hydrochloride](/img/structure/B2750127.png)
![6-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B2750130.png)



![[(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B2750139.png)
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2750140.png)
![(2Z)-2-[(3,5-difluorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2750141.png)
![1-(4-Methylbenzoyl)-4-{[3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazol-5-yl]carbonyl}piperazine](/img/structure/B2750142.png)